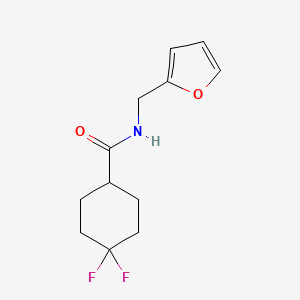

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

Descripción

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a furan-2-ylmethyl group attached via an amide linkage.

Propiedades

IUPAC Name |

4,4-difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO2/c13-12(14)5-3-9(4-6-12)11(16)15-8-10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRGZSFTNNXDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NCC2=CC=CO2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid, furan-2-carbaldehyde, and a fluorinating agent.

Formation of Intermediate: The cyclohexane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Amidation: The acid chloride is then reacted with furan-2-carbaldehyde in the presence of a base such as triethylamine (TEA) to form the intermediate N-(furan-2-ylmethyl)cyclohexane-1-carboxamide.

Fluorination: Finally, the intermediate is subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 4,4-positions of the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(furan-2-ylmethyl)cyclohexane-1-amine.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers.

Biological Studies: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological molecules.

Industrial Chemistry: It may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide can be contextualized by comparing it with analogous compounds from the provided evidence. Key comparisons include:

Structural Analogues with Varying Substituents

Key Observations:

Substituent Impact on Bioactivity :

- The furan-2-ylmethyl group in the target compound introduces an oxygen-containing heterocycle, which may enhance solubility compared to purely aliphatic substituents (e.g., propargyl) but lacks the steric bulk of phenylpropyl groups seen in Maraviroc derivatives .

- Maraviroc ’s bicyclic amine substituent confers high selectivity for CCR5 receptors, a feature absent in simpler analogues like the furan derivative .

Fluorination and Stability: All compounds share the 4,4-difluorocyclohexane core, which improves metabolic stability and rigidity.

Synthetic Utility :

- The propargyl-substituted carboxamide () is a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the furan derivative’s synthetic applications remain less explored .

Pharmacological and Physicochemical Comparisons

Structural-Activity Relationships (SAR):

- The furan ring ’s electron-rich π-system may favor interactions with aromatic residues in enzyme active sites, but its smaller size compared to phenyl groups limits steric complementarity with deep hydrophobic pockets .

Actividad Biológica

4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a furan moiety, and two fluorine atoms. The molecular formula is , and its synthesis typically involves the reaction of cyclohexane-1-carboxylic acid with furan-2-carbaldehyde in the presence of a fluorinating agent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activities. The compound may inhibit certain kinases or enzymes involved in cancer progression, leading to apoptosis in tumor cells.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have reported that derivatives with similar structural features can induce apoptosis in various cancer cell lines. A notable study indicated that certain analogs demonstrated IC50 values in the nanomolar range against human fibrosarcoma cells (HT-1080), suggesting potent inhibitory effects on cell proliferation .

Inhibitory Effects on Kinases

In vitro studies have demonstrated that compounds with similar functionalities can effectively inhibit kinase activities. For example, one study reported an IC50 value of 7.89 nM for a related compound against FLT3 kinase, highlighting the potential of these compounds in targeting specific signaling pathways associated with cancer cell survival and proliferation . The mechanism often involves binding to ATP-binding sites on kinases, disrupting their activity.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | TBD | TBD | Potential antitumor activity |

| Similar Compound A | FLT3 | 7.89 | Inhibits cell proliferation |

| Similar Compound B | DRAK1 | 14 | Induces apoptosis in cancer cells |

| Similar Compound C | GSK3β | 5.46 | Dual inhibitor; induces cell cycle arrest |

Note: TBD indicates that specific data for this compound is still under investigation.

Q & A

Q. What are the common synthetic routes for preparing 4,4-Difluoro-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide, and what key reaction conditions should be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the 4,4-difluorocyclohexane-1-carboxylic acid precursor via fluorination of cyclohexane derivatives using agents like DAST (diethylaminosulfur trifluoride).

- Step 2 : Activation of the carboxylic acid using coupling reagents (e.g., DCC, HOBt) to form an intermediate reactive ester.

- Step 3 : Amide bond formation with furan-2-ylmethylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like DMF or THF. Critical optimizations include temperature control (0–25°C for coupling), stoichiometric ratios (1:1.2 for amine:acid), and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.2–6.5 ppm (furan protons), δ 4.3–4.5 ppm (N-CH₂-furan), and δ 2.2–2.8 ppm (cyclohexane protons).

- ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ -100 to -110 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.1).

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and C-F (~1150 cm⁻¹) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility enhancers (e.g., cyclodextrins) are recommended for biological assays.

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at -20°C in anhydrous environments.

- LogP : Estimated at 2.8 (via HPLC), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. What computational chemistry approaches are recommended for optimizing the synthesis pathway of this compound?

- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for fluorination and amide coupling.

- Machine Learning : Train models on PubChem data to predict optimal solvent systems and catalysts.

- Microkinetic Modeling : Simulate reaction rates under varying temperatures and pressures to minimize byproduct formation .

Q. How can researchers resolve contradictions in biological activity data between different studies involving this compound?

- Dose-Response Validation : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to confirm activity thresholds.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify binding to proposed targets (e.g., enzymes or receptors).

- Meta-Analysis : Cross-reference data with structurally similar carboxamides (e.g., furan-2-ylmethyl derivatives) to identify structure-activity trends .

Q. What methodologies are effective for analyzing the compound's metabolic stability in pharmacological studies?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

- Plasma Stability Tests : Measure compound integrity in plasma at 37°C over 24 hours to evaluate susceptibility to esterases/proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.